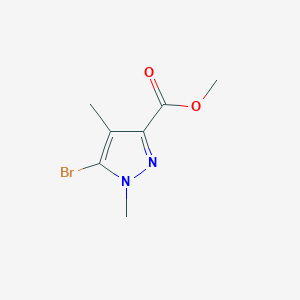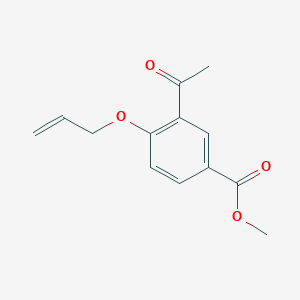
Methyl 3-acetyl-4-(allyloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-acetyl-4-(allyloxy)benzoate is an organic compound with the molecular formula C13H14O4. It is a derivative of benzoic acid and features both acetyl and allyloxy functional groups. This compound is used in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate typically involves the esterification of 3-acetyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The allyloxy group is introduced through an etherification reaction using allyl bromide and a base such as potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Methyl 3-acetyl-4-(allyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: 3-acetyl-4-carboxybenzoic acid.
Reduction: Methyl 3-acetyl-4-(hydroxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 3-acetyl-4-(allyloxy)benzoate is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-acetyl-4-(allyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The allyloxy group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds
- Methyl 3-acetyl-4-hydroxybenzoate
- Methyl 3-acetyl-4-methoxybenzoate
- Methyl 3-acetyl-4-ethoxybenzoate
Uniqueness
Methyl 3-acetyl-4-(allyloxy)benzoate is unique due to the presence of the allyloxy group, which provides additional reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
methyl 3-acetyl-4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H14O4/c1-4-7-17-12-6-5-10(13(15)16-3)8-11(12)9(2)14/h4-6,8H,1,7H2,2-3H3 |
InChI 键 |
MDHXASZLOVFHAB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)
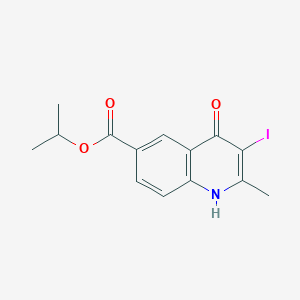
![Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B13005679.png)

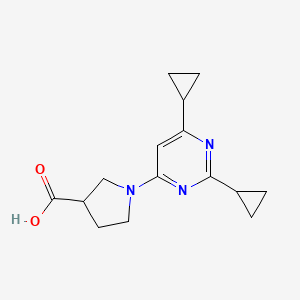
![N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)

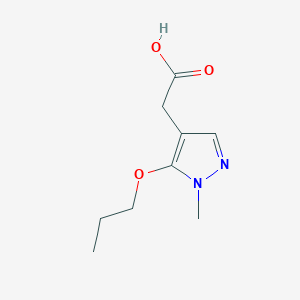
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13005710.png)

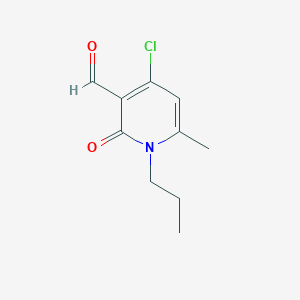
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)
